molecular formula C11H12N4O2S B10891404 N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide CAS No. 62236-02-6

N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide

Cat. No.: B10891404
CAS No.: 62236-02-6
M. Wt: 264.31 g/mol
InChI Key: LPCSWLDMVXTTIX-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyridin-2-yl group at position 2 and an acetyl group at position 2. The acetamide moiety is attached to position 5 of the thiadiazole ring (Figure 1). This structure combines aromatic nitrogen-containing systems (pyridine and thiadiazole) with acetamide functionality, which is frequently associated with biological activity, particularly in enzyme inhibition and receptor modulation .

Properties

CAS No.

62236-02-6

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-5-3-4-6-12-9/h3-6,10H,1-2H3,(H,13,14,16)

InChI Key

LPCSWLDMVXTTIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC=CC=N2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Acetyl-5-(pyridin-2-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylpyridine with thiosemicarbazide, followed by cyclization in the presence of acetic anhydride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .

Industrial production methods may involve optimization of these synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and acetyl groups in this compound undergo oxidation under specific conditions. Hydrogen peroxide in acetic acid oxidizes sulfur atoms in the thiadiazole ring, forming sulfoxide or sulfone derivatives. For example:

  • Reagent : 30% H₂O₂

  • Conditions : Acetic acid, 60–70°C, 4–6 hours

  • Product : Sulfoxide or sulfone derivatives (exact structures depend on reaction time and stoichiometry).

This reaction is critical for modifying electron density in the thiadiazole ring, influencing subsequent biological activity .

Reduction Reactions

Sodium borohydride selectively reduces the acetyl group to a hydroxyl group while preserving the thiadiazole and pyridine rings:

  • Reagent : NaBH₄

  • Conditions : Methanol, 0–5°C, 2 hours

  • Product : N-(3-hydroxyethyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a secondary alcohol. This modification enhances solubility for pharmaceutical applications .

Nucleophilic Substitution

The thiadiazole ring participates in nucleophilic substitution at the C-2 and C-5 positions. Alkyl halides react under basic conditions:

ReagentConditionsProduct
Methyl iodideK₂CO₃, DMF, 80°C, 12 hours5-Methylthio derivative
Benzyl chlorideEt₃N, THF, reflux, 8 hours2-Benzyl-substituted thiadiazole .

These substitutions introduce alkyl or aryl groups, altering steric and electronic properties for targeted bioactivity .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagent : 6M HCl

    • Conditions : Reflux, 6 hours

    • Product : 5-Amino-3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazole .

  • Basic Hydrolysis :

    • Reagent : NaOH (10%)

    • Conditions : Ethanol, 70°C, 4 hours

    • Product : Carboxylic acid derivative .

Hydrolysis is pivotal for prodrug activation or generating intermediates for further functionalization .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles:

  • Reagent : Phenylacetonitrile

  • Conditions : 120°C, toluene, 24 hours

  • Product : Pyrazolo[5,1-b]thiadiazole derivative .

Ring-opening reactions with hydrazine yield thiosemicarbazide intermediates, which are precursors for synthesizing fused heterocycles .

Acetylation and Acylation

The amine group in reduced or hydrolyzed derivatives undergoes acetylation:

  • Reagent : Acetic anhydride

  • Conditions : Pyridine, 100°C, 2 hours

  • Product : N-Acetylated derivatives (e.g., restoring the original acetamide group) .

Acylation with benzoyl chloride introduces aromatic groups, enhancing lipophilicity for improved membrane permeability .

Comparative Reactivity Table

Key reactions are summarized below:

Reaction TypeReagentConditionsKey Product
OxidationH₂O₂Acetic acid, 60°CSulfoxide/sulfone derivatives
ReductionNaBH₄Methanol, 0–5°CHydroxyethyl derivative
Nucleophilic Sub.Methyl iodideK₂CO₃, DMF, 80°C5-Methylthio derivative
Hydrolysis (Acidic)HClReflux5-Amino-thiadiazole
CycloadditionPhenylacetonitrileToluene, 120°CPyrazolo-thiadiazole

Mechanistic Insights

  • Oxidation/Reduction : Sulfur in the thiadiazole ring acts as an electron-rich site, facilitating oxidation. The acetyl group’s carbonyl is polarized, enabling borohydride reduction .

  • Substitution : Alkyl halides target the electron-deficient C-2 and C-5 positions via SN² mechanisms .

  • Hydrolysis : Acidic conditions protonate the acetamide’s oxygen, while bases deprotonate water to nucleophilically attack the carbonyl .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide, as anticancer agents. A study published in 2023 synthesized new thiadiazole derivatives and evaluated their antiproliferative effects on various human cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, suggesting their utility in cancer therapy .

Case Study: Synthesis and Testing

A series of novel 1,3,4-thiadiazoles were synthesized and tested against several cancer cell lines. The findings demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Research indicates that this compound exhibits notable antibacterial and antifungal properties against various pathogens.

Case Study: Antimicrobial Evaluation

In a comparative study, several thiadiazole derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed that compounds with the thiadiazole moiety had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has been investigated for additional therapeutic effects:

  • Anti-inflammatory : Some derivatives have shown promising anti-inflammatory effects in preclinical models.
  • Antiviral : There is emerging evidence supporting the antiviral potential of thiadiazole derivatives against various viral infections.
  • Anticonvulsant : Certain studies suggest that these compounds may also possess anticonvulsant properties .

Data Table: Summary of Biological Activities

Activity TypeCompound NameEffectivenessReference
AnticancerThis compoundSignificant cytotoxicity
AntimicrobialVarious thiadiazole derivativesEffective against bacteria/fungi
Anti-inflammatoryThiadiazole derivativesPromising results
AntiviralThiadiazole derivativesEmerging evidence
AnticonvulsantThiadiazole derivativesPotential activity

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-(pyridin-2-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation. The exact pathways involved depend on the specific biological context and the targets of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide with structurally related thiadiazole and triazole derivatives, emphasizing substituent effects, molecular properties, and biological relevance.

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
This compound (Target) C₁₂H₁₁N₅O₂S - Pyridin-2-yl (position 2)
- Acetyl (position 3)
- Acetamide (position 5)
Hypothesized carbonic anhydrase inhibition based on structural similarity to methazolamide .
Methazolamide (MZA) C₅H₈N₄O₃S₂ - Methyl (position 3)
- Sulfamoyl (position 5)
Clinically used carbonic anhydrase inhibitor; treats glaucoma and edema .
N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide C₁₃H₁₄N₄OS₂ - Benzylthio (position 5)
- Methyl (position 3)
Increased lipophilicity due to benzylthio group; potential prodrug candidate .
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide C₂₀H₂₂N₆O₂S₂ - Triazole core
- Allyl and pyridinyl substituents
Enhanced π-π stacking potential from pyridine; triazole may improve metabolic stability .
Bis(2-Acetamido-1,3,4-thiadiazol-5-yl) disulfide C₈H₈N₆O₂S₄ - Disulfide bridge
- Dual acetamide-thiadiazole units
Oxidative dimer; potential disulfide reductase substrate .
N-[4-(difluoromethoxy)-2-fluorophenyl]acetamide C₉H₈F₃NO₂ - Difluoromethoxy and fluorine substituents Fluorine atoms enhance bioavailability and membrane permeability .

Key Structural and Functional Insights:

Core Heterocycle Variations :

  • The target compound’s 1,3,4-thiadiazole core is replaced with a 1,2,4-triazole in and . Triazoles often exhibit improved metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .
  • Pyridine vs. Benzene Rings : The pyridin-2-yl group in the target compound may enhance binding to metalloenzymes (e.g., carbonic anhydrase) compared to purely aromatic systems like benzene in .

Substituent Effects: Acetamide Position: The acetamide group at position 5 in the target compound mirrors methazolamide’s sulfamoyl group at the same position, suggesting analogous binding interactions . Acetyl vs.

Biological Implications :

  • Carbonic Anhydrase Inhibition : Methazolamide (MZA) and acetazolamide derivatives rely on sulfonamide/sulfamoyl groups for zinc coordination in carbonic anhydrase. The target compound’s acetamide may act as a weaker zinc-binding group, reducing potency but improving selectivity .
  • Metabolic Pathways : Thiol-containing derivatives (e.g., MSH in ) undergo glutathione conjugation, whereas the target compound’s acetyl group may favor hydrolysis or N-deacetylation .

Biological Activity

N-(3-acetyl-2-pyridin-2-yl-2H-1,3,4-thiadiazol-5-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C11H12N4O2SC_{11}H_{12}N_4O_2S and features a thiadiazole ring that is known for its biological significance. The presence of the pyridine and acetamide functionalities enhances its potential for pharmacological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Inhibition of Enzymes : Thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
    • Induction of Apoptosis : Studies demonstrate that these compounds can significantly increase the proportion of apoptotic cells in cancer cell lines like MCF-7 .
  • Case Studies :
    • A study evaluated the anticancer efficacy of various thiadiazole derivatives against NCI-60 human cancer cell lines. Compounds demonstrated broad-spectrum activity with some showing greater potency than standard chemotherapeutics .
    • Another investigation reported that specific derivatives increased apoptosis rates in treated cells by up to 4.65 times compared to untreated controls .

Antimicrobial Activity

Beyond anticancer effects, this compound exhibits notable antimicrobial properties:

  • Broad-Spectrum Activity :
    • Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain compounds displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Research Findings :
    • A recent study found that specific thiadiazole derivatives exhibited antifungal activity superior to traditional treatments against resistant strains of Candida .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Tested Organisms/Cell Lines Effectiveness
AnticancerMCF-7, A549Increased apoptosis (up to 4.65x)
Various NCI cancer cell linesBroad-spectrum anticancer activity
AntimicrobialMRSAEffective against resistant strains
E. faeciumSignificant inhibition
Candida speciesSuperior antifungal activity

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

Spectroscopic Analysis :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. For example, pyridinyl protons typically appear as doublets in the aromatic region (δ 7–9 ppm), while acetyl groups resonate near δ 2.1–2.5 ppm .
  • IR : Identify functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm1^{-1}, thiadiazole ring vibrations at ~650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns.

Crystallographic Validation :

  • Employ single-crystal X-ray diffraction with SHELXL for structure refinement. Use ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .
  • Address disorder or twinning using SHELXD for phase refinement .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from solvent effects , tautomerism , or crystal packing interactions . Follow this workflow:

Computational Modeling :

  • Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and optimize geometry in solvent environments (e.g., DMSO, chloroform).

Experimental Validation :

  • Compare experimental NMR with predicted data. For example, pyridinyl protons may exhibit shifts due to hydrogen bonding in polar solvents .

Dynamic Effects :

  • Investigate tautomeric equilibria (e.g., thione-thiol tautomerism in thiadiazoles) via variable-temperature NMR .

Case Study : In structurally similar compounds, discrepancies in 1H^1H-NMR were resolved by identifying solvent-induced conformational changes .

Advanced: How to design bioactivity assays targeting this compound’s potential pharmacological applications?

Methodological Answer:

Target Selection : Prioritize receptors where thiadiazole-acetamide hybrids show activity (e.g., antimicrobial, anti-inflammatory targets) .

In Vitro Assays :

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Screen against COX-2 or acetylcholinesterase via fluorometric assays.

Solubility Optimization :

  • Use DMSO for stock solutions, but ensure final concentrations are biocompatible (<1% v/v).
  • Consider PEG or cyclodextrin derivatives for aqueous solubility enhancement .

Example : Analogous compounds demonstrated activity against S. aureus (MIC = 8–16 µg/mL) via disruption of cell wall synthesis .

Advanced: What challenges arise during crystal structure refinement, and how are they addressed?

Methodological Answer:
Common Issues :

Disordered Atoms : Use SHELXL ’s PART instruction to model partial occupancy.

Twinning : Detect via PLATON ’s TwinRotMat tool. Refine using a twin matrix in SHELXL .

Poor Data Resolution : Collect high-resolution data (≤ 0.8 Å) and apply anisotropic displacement parameters.

Q. Workflow :

  • Data Collection : Use synchrotron radiation for weak diffractors.
  • Refinement : Apply restraints for bond distances/angles in disordered regions.
  • Validation : Check R-factors (< 5%) and Fo/Fc maps for residual electron density .

Case Study : A related thiadiazole derivative required twin refinement (twin law -h, -k, l) to achieve R1 = 0.039 .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Derivatization : Synthesize analogs with substituent variations (e.g., halogenation, alkylation) at the pyridinyl or acetamide positions .

Data Correlation :

  • Use statistical tools (e.g., PCA, QSAR) to link structural features (e.g., logP, H-bond donors) to bioactivity.
  • Compare IC50 values against molecular descriptors (e.g., steric bulk, electronic effects).

Crystallographic Insights :

  • Correlate hydrogen-bonding patterns (from X-ray data) with solubility or target binding .

Example : Fluorine substitution at the phenyl ring enhanced antibacterial potency by improving membrane permeability .

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